molecular formula C6H5ClN2 B1391328 2-Chloro-5-vinylpyrimidine CAS No. 131467-06-6

2-Chloro-5-vinylpyrimidine

Cat. No.: B1391328
CAS No.: 131467-06-6
M. Wt: 140.57 g/mol
InChI Key: LOMHPDKAIATDPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-vinylpyrimidine is an aromatic heterocyclic compound with the molecular formula C6H5ClN2 It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the second position and a vinyl group at the fifth position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-5-vinylpyrimidine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrimidine with acetylene in the presence of a palladium catalyst. This method typically requires an inert atmosphere and temperatures ranging from 50°C to 100°C. Another method involves the use of 2-chloro-5-bromopyrimidine, which undergoes a Suzuki-Miyaura coupling reaction with vinylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound often employs large-scale versions of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-vinylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate nucleophiles.

    Solvents: Common solvents include dimethylformamide, tetrahydrofuran, and ethanol.

Major Products Formed:

    Substituted Pyrimidines: Formed through substitution reactions.

    Biaryl Derivatives: Formed through coupling reactions.

    Substituted Ethyl Derivatives: Formed through addition reactions.

Scientific Research Applications

2-Chloro-5-vinylpyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Chloro-4-vinylpyrimidine
  • 2-Chloro-5-bromopyrimidine
  • 2-Chloro-5-ethynylpyrimidine

Comparison: 2-Chloro-5-vinylp

Properties

IUPAC Name

2-chloro-5-ethenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2/c1-2-5-3-8-6(7)9-4-5/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMHPDKAIATDPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CN=C(N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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